![molecular formula C16H28O4 B13719383 Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyranyl group attached to a nonenoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate typically involves the reaction of ethyl 4-hydroxy-2-nonenoate with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which protects the hydroxyl group during subsequent reactions. The reaction conditions generally include:
Reagents: Ethyl 4-hydroxy-2-nonenoate, dihydropyran, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with suitable nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
科学研究应用
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate involves its interaction with specific molecular targets. The tetrahydropyranyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The ester group can undergo hydrolysis to release the active nonenoate moiety, which can interact with biological targets and pathways.
相似化合物的比较
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-nonenoate: Lacks the tetrahydropyranyl protecting group, making it more reactive.
Tetrahydropyranyl ethers: Similar protecting groups used in organic synthesis.
Nonenoate esters: Compounds with similar ester functionalities but different substituents.
The uniqueness of this compound lies in its combination of the tetrahydropyranyl protecting group and the nonenoate ester, providing both stability and reactivity for various applications.
属性
分子式 |
C16H28O4 |
|---|---|
分子量 |
284.39 g/mol |
IUPAC 名称 |
ethyl 4-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-3-5-6-9-14(11-12-15(17)18-4-2)20-16-10-7-8-13-19-16/h11-12,14,16H,3-10,13H2,1-2H3 |
InChI 键 |
GSEOPYZMKPSQQR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C=CC(=O)OCC)OC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


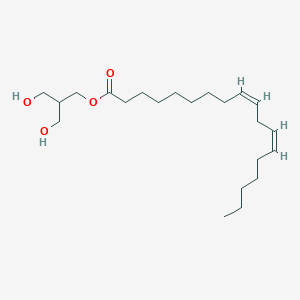
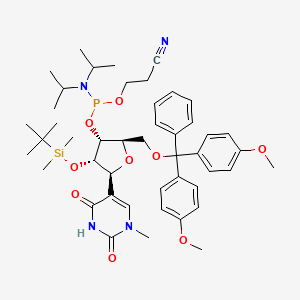
![[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine](/img/structure/B13719311.png)
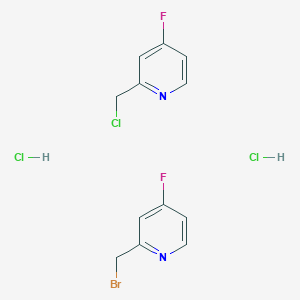
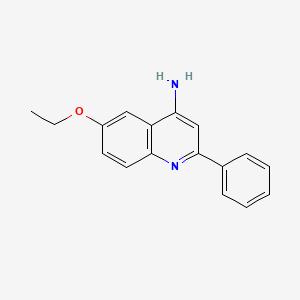

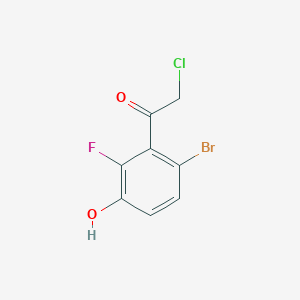
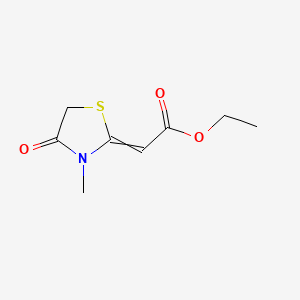
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
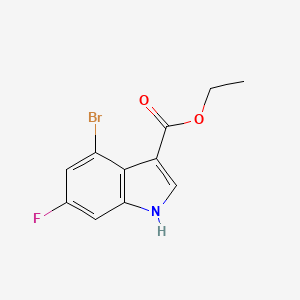
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
